N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3,4-DIMETHYLPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIMETHYLPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 2-phenylethylamine and methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-DIMETHYLPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N4-(3,4-DIMETHYLPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenylpyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in their substituents.
Furo- and Pyrrolo[2,3-d]pyrimidines: These compounds have similar heterocyclic structures but with different ring systems.
Uniqueness
N4-(3,4-DIMETHYLPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H24N6 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-N-(3,4-dimethylphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H24N6/c1-15-9-10-18(13-16(15)2)25-20-19-14-24-28(3)21(19)27-22(26-20)23-12-11-17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3,(H2,23,25,26,27) |
InChI Key |
NFGREMDCURPUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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